molecular formula C15H14N2O B3035593 2-allyl-6-styryl-3(2H)-pyridazinone CAS No. 337922-88-0

2-allyl-6-styryl-3(2H)-pyridazinone

Cat. No. B3035593
CAS RN: 337922-88-0
M. Wt: 238.28 g/mol
InChI Key: MITRWNKVEVPJNZ-CMDGGOBGSA-N
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Description

2-Allyl-6-styryl-3(2H)-pyridazinone, otherwise known as A6P, is an important organic compound that has been studied extensively in the scientific community. It is a heterocyclic compound with a five-membered ring structure containing nitrogen, carbon, and oxygen atoms. A6P is a versatile compound with a wide range of applications in organic synthesis, drug design, and catalysis. Its unique properties make it an ideal candidate for numerous scientific research applications.

Scientific Research Applications

A6P has been used in numerous scientific research applications, including organic synthesis, drug design, and catalysis. It has been used as a precursor for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of various drugs, such as antifungal and anti-inflammatory agents. In addition, A6P has been used in catalytic reactions, such as the Heck reaction and the Suzuki reaction.

Mechanism of Action

The mechanism of action of A6P is not fully understood. However, it is believed that the compound acts as an electron acceptor, which can interact with the electrons of the substrate in order to facilitate the reaction. It is also believed that the compound can act as a Lewis acid, which can form a covalent bond with the substrate in order to facilitate the reaction.
Biochemical and Physiological Effects
A6P has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and antifungal properties. In addition, A6P has been found to have anti-cancer and anti-microbial effects. Furthermore, it has been found to have neurotrophic and neuroprotective effects.

Advantages and Limitations for Lab Experiments

A6P has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions. It is also a relatively stable compound, which makes it ideal for use in long-term experiments. Furthermore, it is relatively inexpensive, which makes it an attractive option for laboratory experiments. However, A6P is also limited in its use in laboratory experiments. It is not soluble in water, which can limit its use in aqueous solutions. In addition, it can react with other compounds to form unwanted byproducts, which can complicate the results of an experiment.

Future Directions

The potential future directions for A6P are numerous. It could be used in the development of new drugs and pharmaceuticals. It could also be used in the development of new catalysts for organic synthesis. In addition, it could be used in the development of new materials for use in industrial applications. Finally, A6P could be used in the development of new methods for the synthesis of heterocyclic compounds.

properties

IUPAC Name

6-[(E)-2-phenylethenyl]-2-prop-2-enylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-12-17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h2-11H,1,12H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITRWNKVEVPJNZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CC(=N1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-allyl-6-styryl-3(2H)-pyridazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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